molecular formula C18H8F2N2 B1406329 2,8-Difluoroindolo[3,2-b]carbazole CAS No. 536757-95-6

2,8-Difluoroindolo[3,2-b]carbazole

Cat. No.: B1406329
CAS No.: 536757-95-6
M. Wt: 290.3 g/mol
InChI Key: QMRXLIAKUDYFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Difluoroindolo[3,2-b]carbazole is a synthetic organic compound belonging to the indolocarbazole family. This compound is characterized by the presence of two fluorine atoms at the 2 and 8 positions on the indolo[3,2-b]carbazole core. Indolocarbazoles are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry.

Preparation Methods

The synthesis of 2,8-Difluoroindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,8-Difluoroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,8-Difluoroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,8-Difluoroindolo[3,2-b]carbazole can be compared with other indolocarbazole derivatives such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

2,8-difluoroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXLIAKUDYFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 2
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 3
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 4
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 5
2,8-Difluoroindolo[3,2-b]carbazole
Reactant of Route 6
2,8-Difluoroindolo[3,2-b]carbazole

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